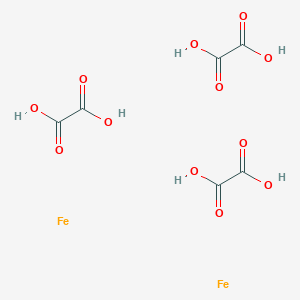
iron;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid (HO−C(=O)−C(=O)−OH) is the simplest dicarboxylic acid. It forms white crystalline solids and dissolves in water to create a colorless solution. The name “oxalic” originates from its isolation from flowering plants of the genus OxalisThis organic acid occurs naturally in various foods .
Vorbereitungsmethoden
Synthetic Routes::
Oxidation of Glycolic Acid: Oxalic acid can be synthesized by oxidizing glycolic acid (hydroxyacetic acid) using strong oxidizing agents such as nitric acid or potassium permanganate.
Ethylene Glycol Route: Ethylene glycol reacts with nitric acid to produce oxalic acid.
Carbon Monoxide Route: Carbon monoxide reacts with sodium hydroxide to form sodium oxalate, which can then be acidified to yield oxalic acid.
Industrial Production:: The industrial production of oxalic acid involves the oxidation of carbohydrates (such as sugar or starch) using nitric acid or air. The process typically occurs in large-scale chemical plants.
Analyse Chemischer Reaktionen
Reactions::
Reduction: Oxalic acid can be reduced to produce various products, including ethylene glycol and glycolic acid.
Decarboxylation: Upon heating, oxalic acid undergoes decarboxylation to form carbon dioxide and formic acid.
Complex Formation: Oxalic acid forms soluble complexes with metal ions, such as calcium oxalate (a common component of kidney stones).
Reduction: Sodium amalgam, hydrogen gas, or catalytic hydrogenation.
Decarboxylation: Heat or strong acids.
Complex Formation: Calcium ions (Ca²⁺) in biological systems.
Wissenschaftliche Forschungsanwendungen
Oxalic acid finds applications in various fields:
Metal Cleaning: It effectively removes rust and stains from iron and steel surfaces.
Copper Polishing: Used to clean and restore the natural luster of copper surfaces.
Wirkmechanismus
The exact mechanism by which oxalic acid exerts its effects varies depending on the context. In metal cleaning, it likely involves the dissolution of metal oxides and the formation of soluble complexes. In biological systems, oxalic acid may interact with calcium ions and other metal ions.
Vergleich Mit ähnlichen Verbindungen
Oxalic acid stands out due to its simplicity and widespread occurrence. Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
Remember that oxalic acid should be handled with care due to its toxicity and corrosive properties. Always follow safety guidelines when working with this compound
Eigenschaften
Molekularformel |
C6H6Fe2O12 |
|---|---|
Molekulargewicht |
381.79 g/mol |
IUPAC-Name |
iron;oxalic acid |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI-Schlüssel |
NVDVHKFBLMHJIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



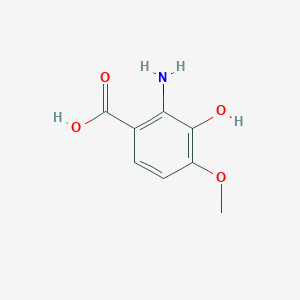

![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

amine](/img/structure/B12085888.png)
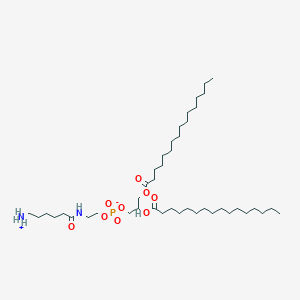
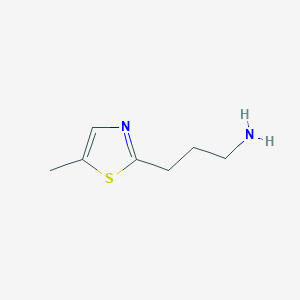
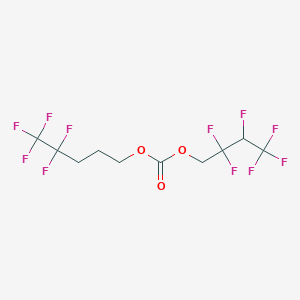

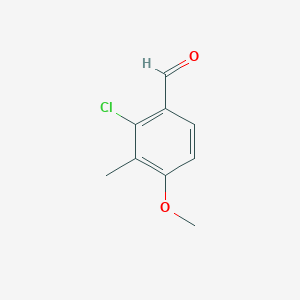

![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
